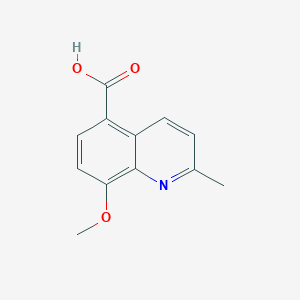

Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

Descripción general

Descripción

“Methyl 2-(2-chlorophenyl)-2-hydroxyacetate” is a chemical compound with the empirical formula C9H9ClO2 . It has a molecular weight of 184.62 .

Physical And Chemical Properties Analysis

“Methyl 2-(2-chlorophenyl)-2-hydroxyacetate” is a solid compound . Its other physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Intermediates

Methyl 2-(2-chlorophenyl)-2-hydroxyacetate has been used as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been involved in creating an intermediate for Clopidrogel, an antiplatelet drug, through a reaction with 3-nitrobenzenesulfonyl chloride (Li, Xu, & Zhang, 2012). Similarly, it has been used in the synthesis of other compounds like 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester, an important intermediate of propiverine hydrochloride (Fu De-cai, 2008).

Polymerization and Material Sciences

This chemical has also found applications in material sciences, particularly in polymerization processes. For example, it has been used in the radical homopolymerization of cyclic monomers, leading to polymers with specific properties like a glass transition temperature of 90°C (Moszner et al., 2003).

Analytical Chemistry

In the field of analytical chemistry, derivatives of Methyl 2-(2-chlorophenyl)-2-hydroxyacetate have been utilized in methods like gas chromatographic-mass fragmentographic determination of drugs and their metabolites in plasma and urine (Marunaka et al., 1987). Such methods are crucial for pharmacological studies and drug monitoring.

Environmental Analysis

Moreover, this compound has been used in environmental analysis, particularly in the detection of chlorophenoxy acid herbicides in water. Techniques involving high-performance liquid chromatography with electrochemical detection have been developed for this purpose, indicating its utility in monitoring environmental pollutants (Wintersteiger, Goger, & Krautgartner, 1999).

Organic Chemistry Research

In organic chemistry research, Methyl 2-(2-chlorophenyl)-2-hydroxyacetate has been involved in the optimized synthesis of various compounds. For example, its reaction with thionyl chloride has been studied to achieve high yields and purity, contributing to the development of synthetic methodologies (Wang Guo-hua, 2008).

Safety And Hazards

The safety data sheet for “Methyl 2-(2-chlorophenyl)-2-hydroxyacetate” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers Several papers related to “Methyl 2-(2-chlorophenyl)-2-hydroxyacetate” and similar compounds have been retrieved . These papers discuss various aspects such as synthesis methods, pharmacological properties, and applications of these compounds .

Propiedades

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPGBVQQIQSQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)